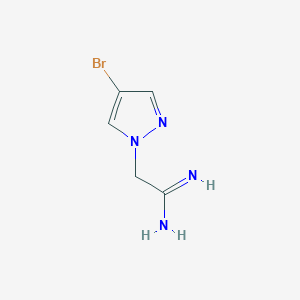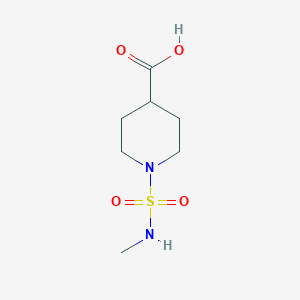![molecular formula C32H37N2NaO8S2 B1530287 sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate CAS No. 1121756-16-8](/img/structure/B1530287.png)
sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Overview
Description
Sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its indole-based structure, which is often associated with fluorescent properties, making it valuable in biomedical research and diagnostics.
Mechanism of Action
Target of Action
Sulfo Cy5 Carboxylic acids are primarily used for labeling biological molecules such as peptides, proteins, and oligos . These biological molecules are the primary targets of Sulfo Cy5 Carboxylic acids. The role of these targets is crucial in fluorescence imaging and other fluorescence-based biochemical analysis .
Mode of Action
The interaction of Sulfo Cy5 Carboxylic acids with its targets involves the labeling of the biological molecules. This labeling process is facilitated by the dye’s properties, which include high aqueous solubility and photostability . The dye’s interaction with its targets results in changes that enable fluorescence imaging and biochemical analysis .
Biochemical Pathways
It’s known that these dyes are used in various applications at biologically relevant phs , suggesting that they may interact with multiple biochemical pathways involved in fluorescence imaging and biochemical analysis.
Pharmacokinetics
It’s known that these dyes are highly water-soluble , which suggests that they may have good bioavailability. The dyes are also DMSO tolerant, which enables transfer from storage to assay without loss of performance .
Result of Action
The molecular and cellular effects of Sulfo Cy5 Carboxylic acids’ action primarily involve the labeling of biological molecules. This labeling enables fluorescence imaging and other fluorescence-based biochemical analysis . The dyes are photostable, which means they can maintain their performance even when exposed to light .
Action Environment
The action, efficacy, and stability of Sulfo Cy5 Carboxylic acids can be influenced by environmental factors. For instance, these dyes can tolerate a pH range of 3-10 , suggesting that changes in pH could potentially affect their action.
Biochemical Analysis
Biochemical Properties
Sulfo Cy5 Carboxylic acids play a crucial role in biochemical reactions by acting as fluorescent labels. They interact with a variety of biomolecules, including enzymes, proteins, and nucleic acids. The interaction between Sulfo Cy5 Carboxylic acids and these biomolecules is primarily based on covalent bonding, where the carboxylic acid group reacts with primary amine groups on the target molecules to form stable amide bonds . This covalent attachment allows for precise labeling and tracking of biomolecules in various biochemical assays.
Cellular Effects
Sulfo Cy5 Carboxylic acids have significant effects on cellular processes. When introduced into cells, these compounds can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Sulfo Cy5 Carboxylic acids have been shown to target mitochondria in cancer cells, enhancing the cytotoxicity of conjugated therapeutic agents . This targeting capability is attributed to the hydrophobic and cationic nature of the dye, which facilitates its accumulation in mitochondria due to the negative membrane potential .
Molecular Mechanism
The molecular mechanism of action of Sulfo Cy5 Carboxylic acids involves their binding interactions with biomolecules. The carboxylic acid group of Sulfo Cy5 Carboxylic acids forms covalent bonds with primary amine groups on proteins and peptides, resulting in stable conjugates . Additionally, the fluorescent properties of Sulfo Cy5 Carboxylic acids enable them to act as reporters in various biochemical assays, providing valuable information on the localization and dynamics of labeled biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfo Cy5 Carboxylic acids can change over time. These compounds are known for their stability and resistance to photobleaching, which ensures consistent performance in long-term experiments . Prolonged exposure to light and other environmental factors can lead to gradual degradation of the dye, potentially affecting its fluorescence intensity and labeling efficiency . It is essential to store Sulfo Cy5 Carboxylic acids under appropriate conditions to maintain their stability and functionality.
Dosage Effects in Animal Models
The effects of Sulfo Cy5 Carboxylic acids vary with different dosages in animal models. At low doses, these compounds are generally well-tolerated and do not exhibit significant toxicity . At higher doses, Sulfo Cy5 Carboxylic acids can cause adverse effects, including cytotoxicity and disruption of cellular functions . It is crucial to determine the optimal dosage for specific applications to minimize potential toxic effects while maximizing the benefits of using Sulfo Cy5 Carboxylic acids as fluorescent labels.
Metabolic Pathways
Sulfo Cy5 Carboxylic acids are involved in various metabolic pathways within cells. These compounds can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic fate of Sulfo Cy5 Carboxylic acids includes their uptake, distribution, and eventual degradation within cells. Understanding the metabolic pathways of these compounds is essential for optimizing their use in biochemical assays and ensuring accurate interpretation of experimental results.
Transport and Distribution
The transport and distribution of Sulfo Cy5 Carboxylic acids within cells and tissues are mediated by specific transporters and binding proteins . These compounds can be actively transported across cell membranes and accumulate in specific cellular compartments. The hydrophilic nature of Sulfo Cy5 Carboxylic acids facilitates their distribution in aqueous environments, while their interaction with binding proteins ensures targeted delivery to specific cellular sites .
Subcellular Localization
Sulfo Cy5 Carboxylic acids exhibit distinct subcellular localization patterns, which can affect their activity and function. These compounds are often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, Sulfo Cy5 Carboxylic acids can localize to mitochondria, where they exert their effects on cellular metabolism and signaling pathways . Understanding the subcellular localization of Sulfo Cy5 Carboxylic acids is crucial for interpreting their role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate typically involves multiple steps, starting from basic organic compounds. The process often includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the carboxypentyl group: This step involves the alkylation of the indole core with a carboxypentyl halide under basic conditions.
Final assembly: The final step involves the coupling of the sulfonated indole with the appropriate dienylidene group under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated indole derivatives, while reduction could lead to the formation of reduced indole compounds.
Scientific Research Applications
Sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in cell imaging and tracking due to its fluorescent properties.
Medicine: Utilized in diagnostic assays for detecting cellular anomalies and disease markers.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-carboxypentyl)-2,3,3-trimethylindol-1-ium-5-sulfonate
- 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide
Uniqueness
Sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate is unique due to its specific structural configuration, which imparts distinct fluorescent properties and makes it highly valuable in biomedical research and diagnostics.
Properties
IUPAC Name |
sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8S2.Na/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMXXQYLCXUAFF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N2NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


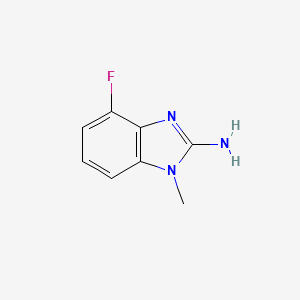
![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)
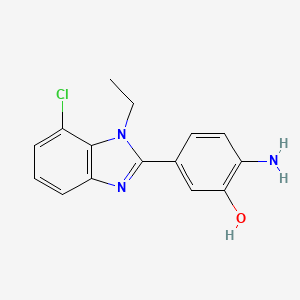
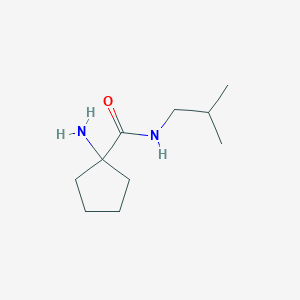

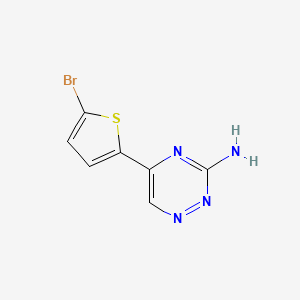

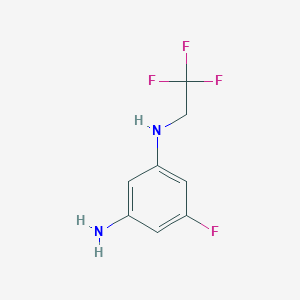


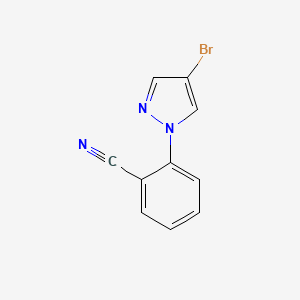
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B1530223.png)
